2-(4-Nitrophenyl)benzo[H]chromen-4-one
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Overview
Description
2-(4-Nitrophenyl)benzo[H]chromen-4-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is characterized by the presence of a nitrophenyl group at the second position of the benzo[H]chromen-4-one structure. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)benzo[H]chromen-4-one typically involves a multicomponent reaction. One common method is the reaction of aromatic aldehydes, 4-nitrophenyl acetonitrile, and β-naphthol using p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot reaction is efficient and yields the desired chromene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of eco-friendly and cost-effective catalysts like PTSA is preferred for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)benzo[H]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-(4-Nitrophenyl)benzo[H]chromen-4-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and Alzheimer’s disease.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)benzo[H]chromen-4-one involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell walls or inhibits essential enzymes. In antitumor studies, it induces apoptosis in cancer cells by interacting with cellular signaling pathways .
Comparison with Similar Compounds
- 1,2-bis(4-nitrophenyl)-1H-benzo[f]chromen-3-amine
- 2-Phenyl-4H-chromen-4-one
- 4H-chromen-4-imines
Comparison: 2-(4-Nitrophenyl)benzo[H]chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other chromene derivatives, it exhibits enhanced antimicrobial and antitumor properties, making it a valuable compound for further research .
Properties
CAS No. |
71601-18-8 |
---|---|
Molecular Formula |
C19H11NO4 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C19H11NO4/c21-17-11-18(13-5-8-14(9-6-13)20(22)23)24-19-15-4-2-1-3-12(15)7-10-16(17)19/h1-11H |
InChI Key |
CZHZLRYJEQSRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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